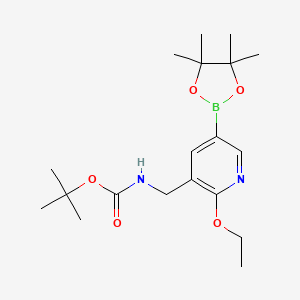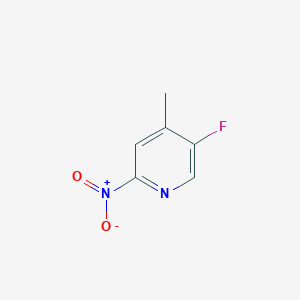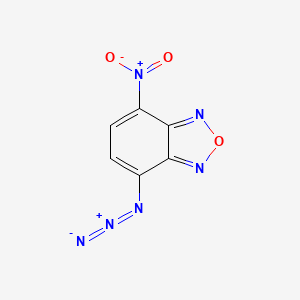
4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97%
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol” were not found, similar compounds such as 1-(3-chlorophenyl)piperazine (mCPP) can be synthesized through the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Chemical Reactions Analysis
There are several synthetic routes for similar compounds, including the reaction of diethanolamine with m-chloroaniline . Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Aplicaciones Científicas De Investigación
4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% has a wide range of applications in scientific research. It can be used as a reagent for the synthesis of a variety of compounds, such as 2-chloro-4-methyl-phenyl-but-3-yn-2-ol, 4-chloro-2-methyl-phenyl-but-3-yn-2-ol, and 4-chloro-3-methyl-phenyl-but-3-yn-2-ol. Additionally, 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is often used as a starting material for the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents.
Mecanismo De Acción
Target of Action
Similar compounds such as quinoline derivatives have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Mode of Action
For instance, inhibition of tyrosine kinases can disrupt signal transduction pathways, affecting cell growth and differentiation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to oxidative stress and radical chain oxidation of organic compounds .
Pharmacokinetics
Similar compounds have been shown to have good absorption but low systemic bioavailability due to extensive hepatic first-pass effect .
Result of Action
Similar compounds have been shown to have antioxidant action, which can protect cells from oxidative damage .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a useful reagent for a variety of organic syntheses, and it has several advantages for use in laboratory experiments. 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is relatively inexpensive and readily available, and it is a stable compound that does not require special handling. Additionally, 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a versatile reagent that can be used in a variety of reactions. However, 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a volatile compound and must be handled with care to avoid inhalation.
Direcciones Futuras
The potential applications of 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% are still being explored, and there are a number of potential future directions for its use. These include the development of new synthetic methods for the synthesis of 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% and its derivatives, the development of new pharmaceuticals based on 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97%, and the exploration of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% could reveal more potential uses for this compound.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUBHRFOQSKQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274101 | |
| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75373-69-2 | |
| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75373-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)






![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)





![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)